(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile
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Overview
Description
(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile is a complex organic compound featuring a thiazole ring, a benzo[d][1,3]dioxole moiety, and an acrylonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile typically involves multi-step organic reactions. One common approach includes:
Formation of the Thiazole Ring: This can be achieved by reacting 2-aminothiophenol with α-haloketones under basic conditions to form the thiazole core.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step involves the coupling of the thiazole derivative with a benzo[d][1,3]dioxole-containing reagent, often through a palladium-catalyzed cross-coupling reaction.
Formation of the Acrylonitrile Group: The final step includes the Knoevenagel condensation of the intermediate with an appropriate aldehyde and a cyano group donor, such as malononitrile, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the acrylonitrile group, converting it to an amine or aldehyde using reagents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizers.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, or nitrating agents.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary amines or aldehydes.
Substitution: Products will vary depending on the electrophile used, potentially leading to halogenated, sulfonated, or nitrated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, potentially exhibiting anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group versatility.
Mechanism of Action
The exact mechanism of action for (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole and benzo[d][1,3]dioxole moieties could facilitate binding to specific molecular targets, while the acrylonitrile group might participate in covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-methylphenyl)amino)acrylonitrile
- (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-ethylphenyl)amino)acrylonitrile
Uniqueness
Compared to similar compounds, (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity, binding affinity, and overall biological activity, making it a distinct candidate for various applications.
Properties
IUPAC Name |
(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-propan-2-ylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-14(2)17-5-3-4-6-18(17)24-11-16(10-23)22-25-19(12-28-22)15-7-8-20-21(9-15)27-13-26-20/h3-9,11-12,14,24H,13H2,1-2H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDZPFDALOKDLM-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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